2-(4-Isopropylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as VU0134992, is a small molecule identified as a potent inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10). [] This channel plays a crucial role in various physiological processes within the kidney, central nervous system, and inner ear. [] VU0134992 serves as a valuable tool compound in scientific research to investigate the therapeutic potential of targeting Kir4.1 for conditions like hypertension. []
While the specific synthesis of 2-(4-isopropylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide (VU0134992) is not detailed in the provided papers, its identification arose from a high-throughput screen of a chemical library for Kir4.1 modulators. [] This suggests that the compound likely underwent a series of chemical reactions and purifications to arrive at its final structure. Medicinal chemistry efforts identified critical structural components of VU0134992 necessary for its inhibitory activity against Kir4.1. []
2-(4-Isopropylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide (VU0134992) functions as a pore blocker of the Kir4.1 potassium channel. [] Its mechanism of action involves binding to the channel, specifically interacting with the pore-lining residues glutamate 158 and isoleucine 159. [] This binding event physically obstructs the flow of potassium ions through the channel, effectively inhibiting Kir4.1 activity. []
The primary application of 2-(4-isopropylphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide (VU0134992) lies in its use as a pharmacological tool to investigate the physiological and therapeutic relevance of Kir4.1 channels. []
Investigating Kir4.1 function: VU0134992's ability to selectively inhibit Kir4.1 enables researchers to study the specific roles of this channel in various tissues, such as the kidney, brain, and inner ear. []
Exploring Diuretic Potential: Oral administration of VU0134992 in rats resulted in dose-dependent increases in urine production (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis). [] These findings suggest that inhibiting Kir4.1 with compounds like VU0134992 could be a potential therapeutic strategy for managing hypertension by modulating renal fluid and electrolyte balance. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: